molecular formula C14H18FNO B2378130 N-cyclohexyl-2-(4-fluorophenyl)acetamide CAS No. 348156-13-8

N-cyclohexyl-2-(4-fluorophenyl)acetamide

Cat. No. B2378130
M. Wt: 235.302
InChI Key: ZECGRYZLCKIYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2-(4-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 348156-13-8 . It has a molecular weight of 235.3 and its IUPAC name is N-cyclohexyl-2-(4-fluorophenyl)acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide is synthesized by reacting N-cyclohexyl-N-[(4-fluorophenyl)methyl]chloroacetamide with sodium hydroxide in the presence of acetone.


Molecular Structure Analysis

The InChI code for “N-cyclohexyl-2-(4-fluorophenyl)acetamide” is 1S/C14H18FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) .

Scientific Research Applications

Immunomodulatory Effects

N-cyclohexyl-2-(4-fluorophenyl)acetamide and its derivatives have shown promise in immunomodulatory applications. A study investigated the immunorestorative characteristics of a similar compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763). This compound was found to enhance the induction of a cytolytic T-lymphocyte response to leukemia in mice, suggesting its potential in potentiating the immune response to weak antigens and in restoring alloreactivity compromised by the growth of neoplasms or the administration of cytotoxic drugs (Wang et al., 1988).

Structural and Chemical Properties

The structural aspects and properties of compounds related to N-cyclohexyl-2-(4-fluorophenyl)acetamide have been studied for their potential applications. A study on amide-containing isoquinoline derivatives, including a compound structurally similar to N-cyclohexyl-2-(4-fluorophenyl)acetamide, revealed interesting gel formation properties and fluorescence emission characteristics, which could have implications in various chemical applications (Karmakar, Sarma, & Baruah, 2007).

Potential Pesticide Applications

Derivatives of N-cyclohexyl-2-(4-fluorophenyl)acetamide have been investigated for their potential as pesticides. A study characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, by X-ray powder diffraction, highlighting their potential as organic compounds for use in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Activity

Some derivatives of N-cyclohexyl-2-(4-fluorophenyl)acetamide have demonstrated promising antimicrobial activity. A series of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, acetamide, and propionamide derivatives were synthesized and found to possess a broad spectrum of activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Arpaci, Şener, Yalcin, & Altanlar, 2002).

properties

IUPAC Name

N-cyclohexyl-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGRYZLCKIYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-fluorophenyl)acetamide

Citations

For This Compound
6
Citations
F Panahi, F Jamedi, N Iranpoor - European Journal of Organic …, 2016 - Wiley Online Library
A Nickel‐catalyzed reductive process is described for the direct amidation of benzyl and aryl halides using carbodiimides as the amidating agent. Moreover, aryl and benzyl C–O …
T Kinoshita, S Toh, KU Torii - Current opinion in plant biology, 2021 - Elsevier
Highlights • Potent ABA agonists developed via structure-guided designs aided by virtual screens. • Unbiased chemical screen identified ABA-independent anti-transpirant compounds. …
Number of citations: 15 www.sciencedirect.com
W Wang, H Cao, S Wolf, MS Camacho-Horvitz… - Bioorganic & medicinal …, 2013 - Elsevier
Herein we propose the benzimidazole-2-one substructure as a suitable tryptophan mimic and thus a reasonable starting point for the design of p53 Mdm2 antagonists. We devise a …
Number of citations: 25 www.sciencedirect.com
S Balalaie, HB Ghoroghaghaei, NS Alavijeh… - …, 2018 - thieme-connect.com
Biologically attractive azaspiro[4.5]trienones have been prepared via Ugi four-component reaction (Ugi-4CR) followed by bromine-mediated ipso-cyclization. This allows a …
Number of citations: 8 www.thieme-connect.com
J Suć Sajko, I Jerić - The Journal of Organic Chemistry, 2022 - ACS Publications
We report the synthesis of a structurally diverse library of chiral N β -substituted 1,2-diazetidin-3-ones by a 4-center 3-component Ugi reaction comprising unprotected α-hydrazino acids. …
Number of citations: 5 pubs.acs.org
HB Ghoroghaghaeia, NS Alavijeha, F Darvisha… - scholar.archive.org
Biologically attractive azaspiro [4.5] trienones have been prepared via Ugi four-component reaction (Ugi-4CR) followed by brominemediated ipso-cyclization. This allows a …
Number of citations: 3 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.